molecular formula C19H15N5O4 B6513602 methyl 2-(2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamido)benzoate CAS No. 872208-70-3

methyl 2-(2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamido)benzoate

Cat. No. B6513602
CAS RN: 872208-70-3
M. Wt: 377.4 g/mol
InChI Key: ZJXUMXSRUKMPHA-UHFFFAOYSA-N
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Description

The compound “methyl 2-(2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamido)benzoate” belongs to a class of compounds known as triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds . The triazoloquinoxaline scaffold, in particular, is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .


Synthesis Analysis

The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign was performed at both the endocyclic amide nitrogen and the ester functionality, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .


Molecular Structure Analysis

The molecular structure of this compound was established based on spectral data . The 1H NMR (DMSO-d6, 400 MHz) data is as follows: δ 12.18 (s, 1H), δ 8.38 (d, J = 8.0 Hz, 1H), δ 7.50 (t, J = 7.6 Hz, 1H), δ 7.46 (d, J = 8.0 Hz, 1H), δ 7.41 (t, J = 8.4 Hz, 1H), δ 3.94 (s, 3H) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a simple alkaline hydrolysis of the ester group of the compound with sodium hydroxide in a mixture of methanol and water .


Physical And Chemical Properties Analysis

The compound is a white solid with a yield of 65% . More detailed physical and chemical properties are not provided in the available literature.

properties

IUPAC Name

methyl 2-[[2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-28-19(27)12-6-2-4-8-14(12)21-16(25)11-23-17-10-20-22-24(17)15-9-5-3-7-13(15)18(23)26/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXUMXSRUKMPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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